CYP1A2-Selective Metabolite Formation Advantage Over Nordexfenfluramine (Major Pathway Marker)
In recombinant human CYP enzyme incubations, N-hydroxynordexfenfluramine was formed exclusively as a minor product by CYP1A2 (low-affinity component) and was not detected with CYP2D6, which solely generated nordexfenfluramine [1]. This contrasts with nordexfenfluramine, which is formed by both CYP2D6 (high affinity, Km 1.6 µM) and CYP1A2 (low affinity, Km 301 µM) [1]. Thus, the target compound provides a selective marker for CYP1A2-mediated N-hydroxylation activity in human liver microsomes, whereas nordexfenfluramine reflects combined CYP2D6/CYP1A2 N-dealkylation.
| Evidence Dimension | Enzyme-specific metabolite formation |
|---|---|
| Target Compound Data | N-hydroxynordexfenfluramine formed by recombinant CYP1A2 (small amounts); not formed by recombinant CYP2D6. |
| Comparator Or Baseline | Nordexfenfluramine formed by recombinant CYP2D6 (sole product, Km 1.6 µM, Vmax 0.18 nmol/min/nmol P450) and CYP1A2 (major product, Km 301 µM, Vmax 1.12 nmol/min/nmol P450). |
| Quantified Difference | CYP1A2-selective N-hydroxylation vs. dual-enzyme N-dealkylation; nordexfenfluramine is >10-fold higher Vmax with CYP1A2 than CYP2D6, but the hydroxylated metabolite is CYP1A2-specific. |
| Conditions | Yeast-expressed recombinant human CYP2D6 and CYP1A2; substrate dexfenfluramine; metabolite analysis by HPLC. |
Why This Matters
For CYP1A2 phenotyping or drug–drug interaction studies, the target compound uniquely reports on N-hydroxylation activity without interference from CYP2D6, unlike the primary metabolite nordexfenfluramine.
- [1] Haritos VS, Ching MS, Ghabrial H, Gross AS, Taavitsainen P, Pelkonen O, Battaglia SE, Smallwood RA, Ahokas JT. Metabolism of dexfenfluramine in human liver microsomes and by recombinant enzymes: role of CYP2D6 and 1A2. Pharmacogenetics. 1998 Oct;8(5):423-32. PubMed PMID: 9825834. View Source
